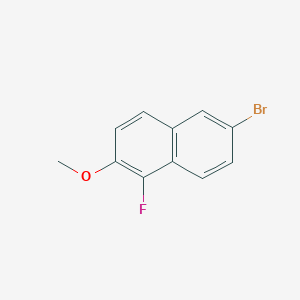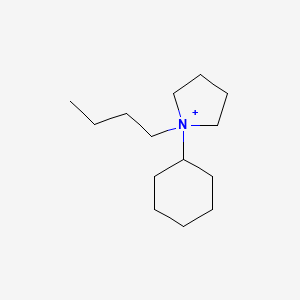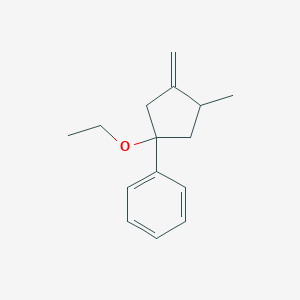
2,2'-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound features two thiophene rings connected by an ethene bridge, with butyl groups attached to the 3 and 4 positions of each thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Butyl Groups: The butyl groups can be introduced via alkylation reactions using butyl halides in the presence of a strong base.
Formation of the Ethene Bridge: The ethene bridge can be formed through a coupling reaction, such as the Heck reaction, which involves the coupling of halogenated thiophenes with ethene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge, altering the compound’s electronic properties.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethane-bridged derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) depends on its specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in OLEDs and OPVs. In biological systems, the compound’s interaction with cellular components can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Ethene-1,2-diyl)bis(3,4-dimethylthiophene): Similar structure but with methyl groups instead of butyl groups.
2,2’-(Ethene-1,2-diyl)bis(3,4-diphenylthiophene): Similar structure but with phenyl groups instead of butyl groups.
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylfuran): Similar structure but with furan rings instead of thiophene rings.
Uniqueness
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) is unique due to the presence of butyl groups, which enhance its solubility and processability. The ethene bridge provides a conjugated system that is beneficial for electronic applications, while the thiophene rings contribute to the compound’s stability and electronic properties.
Eigenschaften
CAS-Nummer |
188565-07-3 |
|---|---|
Molekularformel |
C26H40S2 |
Molekulargewicht |
416.7 g/mol |
IUPAC-Name |
3,4-dibutyl-2-[2-(3,4-dibutylthiophen-2-yl)ethenyl]thiophene |
InChI |
InChI=1S/C26H40S2/c1-5-9-13-21-19-27-25(23(21)15-11-7-3)17-18-26-24(16-12-8-4)22(20-28-26)14-10-6-2/h17-20H,5-16H2,1-4H3 |
InChI-Schlüssel |
JDUINQQJHDIBPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CSC(=C1CCCC)C=CC2=C(C(=CS2)CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)
![{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene](/img/structure/B14255369.png)
![[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate](/img/structure/B14255370.png)
![2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]-](/img/structure/B14255373.png)

![2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14255391.png)






